2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound known for its unique structure and reactivity. This compound features a tetrahydronaphthalene core with a bis(methylsulfanyl)methylidene group and a hydroxyl group. Its distinct chemical structure makes it a valuable reagent in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reaction of 2-[bis(methylsulfanyl)methylidene]malononitrile with appropriate nucleophiles under controlled conditions. One common method includes heating the reactants in N,N-dimethylformamide (DMF) in the presence of anhydrous potassium carbonate . This reaction leads to the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The compound’s stability and reactivity make it suitable for large-scale synthesis in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bis(methylsulfanyl) group to a simpler sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(methylsulfanyl) group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted tetrahydronaphthalene derivatives.
Scientific Research Applications
2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound is used in the production of fine chemicals and advanced materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves its ability to participate in various chemical reactions. The bis(methylsulfanyl) group acts as a leaving group, facilitating nucleophilic substitution and other reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-[Bis(methylthio)methylene]malononitrile: This compound shares the bis(methylsulfanyl)methylidene group but has a different core structure.
2-[Bis(methylsulfanyl)methylene]-1-indanone: Another similar compound with a different core structure, used in various synthetic applications.
Uniqueness
2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its tetrahydronaphthalene core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.
Properties
CAS No. |
87711-86-2 |
---|---|
Molecular Formula |
C13H16OS2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
2-[bis(methylsulfanyl)methylidene]-3,4-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C13H16OS2/c1-15-13(16-2)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,12,14H,7-8H2,1-2H3 |
InChI Key |
LDAQVTQRNWDRBB-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C1CCC2=CC=CC=C2C1O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.